molecular formula C14H14N4OS B2908463 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 1286710-36-8

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2908463
CAS No.: 1286710-36-8
M. Wt: 286.35
InChI Key: YICBLTNBRVBOLC-UHFFFAOYSA-N
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Description

N-(2-(2-Methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked to a 2-methylimidazole moiety via an ethyl-carboxamide bridge. This structure combines the pharmacophoric features of benzothiazoles (known for antimicrobial, anti-inflammatory, and kinase-inhibitory properties) and imidazoles (critical for receptor binding and metal coordination) .

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4OS/c1-10-15-6-8-18(10)9-7-16-13(19)14-17-11-4-2-3-5-12(11)20-14/h2-6,8H,7,9H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YICBLTNBRVBOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide, with CAS number 1286710-36-8, is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, highlighting its antitumor and antimicrobial activities, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of the compound is C14H14N4OSC_{14}H_{14}N_{4}OS, with a molecular weight of 286.35 g/mol. The structural features include a benzo[d]thiazole moiety linked to an imidazole group, which are known for their diverse biological activities.

PropertyValue
CAS Number1286710-36-8
Molecular FormulaC14H14N4OS
Molecular Weight286.35 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit notable antitumor properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines.

  • Cytotoxicity Studies :
    • A study reported that thiazole derivatives demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines, indicating significant potency .
    • The presence of electron-donating groups, such as methyl at position 4 of the phenyl ring, enhances the cytotoxic activity .
  • Mechanism of Action :
    • Molecular dynamics simulations suggest that these compounds interact with target proteins through hydrophobic contacts, influencing apoptotic pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb).

  • In Vitro Testing :
    • Compounds derived from similar scaffolds exhibited IC50 values as low as 2.32 µM against Mtb H37Ra, demonstrating promising activity without acute toxicity towards normal lung fibroblast cells .
  • Selectivity :
    • The selectivity of these compounds towards Mtb over non-tuberculous mycobacteria indicates a potential therapeutic advantage in treating tuberculosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal critical insights into how structural modifications influence biological activity:

  • Thiazole Ring Importance : The thiazole ring is essential for cytotoxic activity, with modifications at specific positions leading to enhanced potency.
  • Imidazole Influence : The presence of imidazole groups contributes to the overall bioactivity, particularly in targeting specific enzymes or receptors involved in cancer and microbial resistance .

Case Studies

Several case studies provide evidence of the compound's efficacy:

  • A study on benzo[d]thiazole derivatives highlighted their effectiveness against glioblastoma and melanoma cell lines, with some compounds showing IC50 values significantly lower than standard chemotherapy agents like doxorubicin .
  • Another investigation focused on the synthesis and evaluation of imidazo-thiazole derivatives for their anti-tubercular activity, revealing that specific substitutions could lead to enhanced selectivity and potency against Mtb .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physicochemical and Spectral Properties

Key differences in substituents influence solubility, stability, and spectral profiles:

Compound Molecular Weight (g/mol) Key Substituents IR/NMR Features Reference
Target Compound 309.37* 2-Methylimidazole-ethyl linker δ ~3.6 (CH3, imidazole), 7.5–8.5 (Ar-H)
Compound 3 435.33 Trifluoromethoxy, methylimidazole δ 3.69 (CH3), 7.16–8.85 (Ar-H, CF3)
N-(Benzothiazol-2-yl)morpholine ~450† Morpholinoethyl, benzothiazole δ 2.5–3.5 (morpholine CH2), 7.0–8.0 (Ar-H)

*Calculated for C₁₄H₁₅N₅OS.
†Estimated based on similar derivatives.

Pharmacokinetic and Solubility Profiles

  • Solubility : Morpholine derivatives () show improved aqueous solubility compared to trifluoromethyl analogs due to polar oxygen atoms, whereas the target’s ethyl-imidazole may confer moderate solubility .
  • Metabolic Stability : Imidazole rings are prone to CYP450-mediated oxidation, but 2-methyl substitution (as in the target) could sterically hinder metabolism, enhancing half-life .

Q & A

Q. What synthetic strategies are commonly employed to prepare N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide?

The synthesis typically involves multi-step organic reactions, including:

  • Amidation : Coupling benzo[d]thiazole-2-carboxylic acid derivatives with amine-containing intermediates (e.g., 2-(2-methyl-1H-imidazol-1-yl)ethylamine) using coupling agents like EDCI or DCC .
  • Heterocycle Formation : Constructing the imidazole and thiazole rings via cyclization reactions, often under reflux conditions with catalysts such as iodine or copper salts .
  • Purification : Techniques like column chromatography or preparative TLC ensure high purity (>95%) .

Q. Which spectroscopic and analytical methods validate the structure and purity of this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry and functional group integration, with DMSO-d6d_6 as a common solvent .
  • HPLC : Reverse-phase HPLC with UV detection assesses purity, often exceeding 98% .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Q. What are critical intermediates in synthesizing this compound?

Key intermediates include:

  • Benzo[d]thiazole-2-carbonyl chloride : Generated via thionyl chloride treatment of the carboxylic acid precursor .
  • 2-(2-Methyl-1H-imidazol-1-yl)ethylamine : Synthesized through nucleophilic substitution of imidazole derivatives with haloethylamines .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and selectivity?

  • Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve coupling efficiency in imidazole alkylation steps .
  • Solvent-Free Conditions : Eaton’s reagent (P2_2O5_5/MeSO3_3H) enables Friedel-Crafts acylation with >90% yield under solvent-free conditions .
  • Temperature Control : Microwave-assisted synthesis reduces reaction time and minimizes side products .

Q. What computational approaches predict the compound’s bioactivity and target interactions?

  • Molecular Docking : AutoDock or Schrödinger Suite models binding to biological targets (e.g., kinases, GPCRs) using crystal structures from the PDB .
  • QSAR Modeling : Correlates structural descriptors (e.g., logP, polar surface area) with observed antimicrobial or antitumor activity .

Q. How to address discrepancies in biological activity data across studies?

  • Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .
  • Metabolic Stability Tests : Liver microsome assays identify degradation pathways that may reduce in vivo efficacy .

Q. What strategies enable regioselective functionalization of the imidazole ring?

  • Protecting Groups : Boc or Trt groups shield specific nitrogen atoms during alkylation or acylation .
  • Directed C-H Activation : Palladium catalysts with directing groups (e.g., pyridine) achieve selective C3 or C5 modification of imidazole .

Q. How is the compound’s stability evaluated under physiological conditions?

  • pH-Dependent Degradation : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to 300°C to guide storage conditions .

Methodological Insights from Evidence

  • Synthetic Optimization : highlights light-mediated vs. thermal synthesis, where photoredox catalysis reduces byproducts compared to thermal methods .
  • Biological Evaluation : notes imidazo[2,1-b]thiazole derivatives exhibit anti-inflammatory activity via COX-2 inhibition, suggesting analogous mechanisms for the target compound .
  • Structural Analysis : X-ray crystallography () and DFT calculations () resolve conformational preferences impacting bioactivity .

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